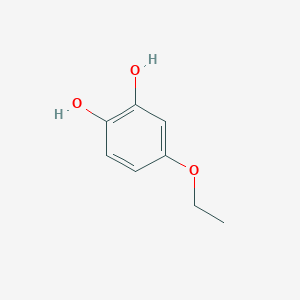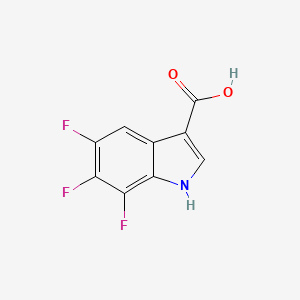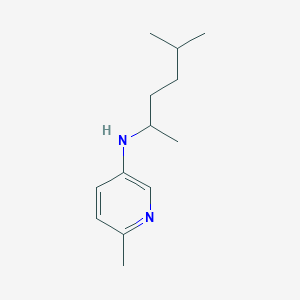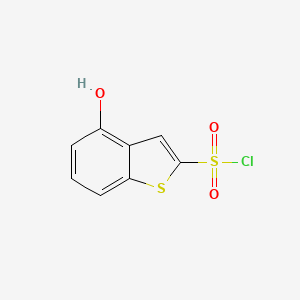
2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at position 2, an isopropyl group at position 1, and an aldehyde group at position 5 of the imidazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate (K2CO3).
Formylation: The aldehyde group at position 5 can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at position 2 can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Amines, thiols, K2CO3, DMF
Major Products
Oxidation: 2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carboxylic acid
Reduction: 2-Chloro-1-(propan-2-yl)-1H-imidazole-5-methanol
Substitution: Various substituted imidazoles depending on the nucleophile used
Scientific Research Applications
2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde is largely dependent on its chemical structure. The presence of the aldehyde group allows it to form Schiff bases with primary amines, which can lead to the formation of imine derivatives. These imine derivatives can interact with various biological targets, including enzymes and receptors, thereby modulating their activity. The chlorine atom and isopropyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-imidazole-5-carbaldehyde: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
1-(Propan-2-yl)-1H-imidazole-5-carbaldehyde: Lacks the chlorine atom, which may influence its reactivity in substitution reactions.
2-Bromo-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological properties.
Uniqueness
2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorine atom and the isopropyl group enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug development.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-3-propan-2-ylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)10-6(4-11)3-9-7(10)8/h3-5H,1-2H3 |
InChI Key |
SCEKECOTWVYTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CN=C1Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide](/img/structure/B13231698.png)







![2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13231761.png)
![tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13231762.png)

